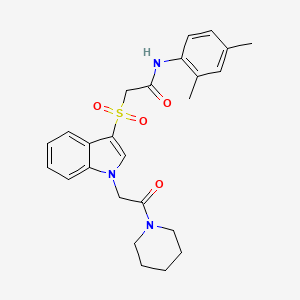

N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-18-10-11-21(19(2)14-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-20(22)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTJIETWEYATQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

The compound's molecular formula is , with a molecular weight of 435.59 g/mol. Its structure includes a piperidine ring, an indole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H29N3O2S |

| Molecular Weight | 435.59 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is thought to involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation and pain modulation.

- Antimicrobial Properties : The presence of the indole and piperidine structures suggests potential antimicrobial activities, as these moieties are often associated with antibacterial and antifungal effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to possess activity against various bacterial strains.

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting COX enzymes. A comparative analysis revealed that related compounds demonstrated IC50 values ranging from 0.5 to 22.25 μM against COX-II, indicating potential efficacy in managing inflammatory conditions .

Cytotoxicity

Preliminary studies on the cytotoxic effects of this compound have shown promise in cancer cell lines. The compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli with MIC values as low as 66 µM .

Study 2: Anti-inflammatory Potential

In another investigation, the compound's anti-inflammatory properties were assessed in vitro using human macrophage cell lines. The results showed a decrease in pro-inflammatory cytokines following treatment with the compound, supporting its potential therapeutic role in inflammatory diseases .

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential applications in treating various diseases. This article discusses its scientific research applications, including biological activities, synthesis methods, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives demonstrate cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Modulation of Biological Targets

The compound is believed to interact with several biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential activity as a modulator for various targets implicated in diseases such as cancer and autoimmune disorders. For example, some derivatives have been evaluated for their ability to act as ROR-gamma modulators, which are relevant in treating autoimmune diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the indole sulfonamide core through reactions involving piperidine derivatives.

- Introduction of the dimethylphenyl group via Friedel-Crafts acylation or alkylation methods.

The purity and structural integrity of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Case Study 1: Antitumor Efficacy

A study evaluating the anticancer activity of related compounds found that they exhibited high levels of inhibition against human tumor cells. The mean GI50 (concentration required to inhibit cell growth by 50%) values were reported to be significantly low, indicating potent antitumor effects .

Case Study 2: Drug-Like Properties

In evaluating the drug-like properties of similar compounds using SwissADME software, researchers found favorable parameters such as low toxicity and good bioavailability profiles. These findings suggest that this compound could be a promising candidate for further development in drug discovery programs targeting cancer and other diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step coupling reactions. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dichloromethane (DCM) at 0–30°C .

- Purification : Employ column chromatography or crystallization from solvents like methylene chloride. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

- Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of diamines) and control temperature to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm functional groups (e.g., sulfonyl, acetamide) and aromatic substitution patterns. For example, indole protons resonate at δ 7.2–7.8 ppm .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (C–C: ~1.50 Å), dihedral angles (e.g., 80.7° between acetamide and aryl rings), and hydrogen-bonding networks (N–H···O, R₂²(10) motifs) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .

Q. How is biological activity assessed in preliminary studies?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against bacterial/fungal strains) or enzyme inhibition (e.g., lipoxygenase) .

- Receptor binding : Use radioligand displacement assays (e.g., V1b receptor antagonism) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Cross-validation : Combine 2D NMR (e.g., 1,1-ADEQUATE for long-range correlations) with X-ray-derived torsion angles to resolve ambiguities in spatial arrangements .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotameric states of the piperidinyl group) .

Q. What strategies improve synthetic yield for scale-up?

- Catalyst screening : Test alternatives to TBTU, such as HATU or EDCI, to enhance coupling efficiency .

- Solvent optimization : Replace DCM with THF or DMF to improve solubility of intermediates .

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., amide coupling) to maintain thermal control and reduce side products .

Q. How should researchers design experiments to evaluate bioactivity contradictions (e.g., in vitro vs. in vivo)?

- Dose-response profiling : Compare potency across cell lines (e.g., CaCo-2 permeability assays) and animal models (e.g., restraint-stress-induced corticotropin release in rats) .

- Metabolite analysis : Use LC-MS to identify active metabolites that may explain discrepancies .

- Receptor subtype specificity : Employ siRNA knockdown or selective antagonists (e.g., AM251 for CB1 receptors) to isolate target effects .

Q. What computational methods validate crystallographic data?

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Predict binding poses in biological targets (e.g., V1b receptor) and correlate with activity data .

Q. How are solubility challenges addressed in pharmacokinetic studies?

- Co-solvent systems : Use DMSO/PEG 400 mixtures to enhance aqueous solubility without precipitation .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.